2-Bromo-1-phenylethanol

Catalog No.
S1544699
CAS No.
199343-14-1
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-phenylethanol

CAS Number

199343-14-1

Product Name

2-Bromo-1-phenylethanol

IUPAC Name

2-bromo-1-phenylethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

DAHHEUQBMDBSLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CBr)O

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O

The exact mass of the compound 2-Bromo-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-phenylethanol (CAS 199343-14-1) is a bifunctional halohydrin featuring a secondary alcohol and a primary bromide. It is widely procured as a chiral or racemic building block for the synthesis of terminal epoxides, beta-amino alcohols, and other active pharmaceutical ingredients (APIs). Its molecular architecture allows for stereospecific transformations, making it a critical intermediate in asymmetric synthesis and biocatalytic kinetic resolutions [1].

Substituting 2-bromo-1-phenylethanol with its epoxide counterpart (styrene oxide) or its chlorinated analog (2-chloro-1-phenylethanol) often compromises process efficiency. Ring-opening of unsymmetrical epoxides frequently yields a mixture of regioisomers due to competing nucleophilic attack at the alpha and beta carbons [1]. Conversely, the bromohydrin enables direct, predictable SN2 displacement at the primary bromide, ensuring high regiocontrol. Furthermore, compared to the chloro analog, the superior leaving-group ability of bromide facilitates milder reaction conditions during cyclization or amination, reducing side reactions and improving overall catalytic turnover [2].

Enantioselectivity in Biocatalytic Kinetic Resolution

For the synthesis of enantiopure building blocks, 2-bromo-1-phenylethanol serves as an excellent substrate for halohydrin dehalogenases. Using the enzyme from Arthrobacter sp. AD2, the dehalogenation of 20 mM racemic 2-bromo-1-phenylethanol yields the (S)-enantiomer with 99% enantiomeric excess (ee) and a 34.5% yield[1]. This high stereoselectivity makes the brominated compound highly desirable for pharmaceutical procurement where chiral purity is critical.

Evidence DimensionEnantiomeric excess (ee) in kinetic resolution
Target Compound Data99% ee for (S)-2-bromo-1-phenylethanol
Comparator Or BaselineBaseline racemic mixture (0% ee)
Quantified DifferenceEnrichment to 99% ee at 20 mM concentration
ConditionsHalohydrin dehalogenase (HheA) from Arthrobacter sp. AD2

High enantioselectivity directly translates to fewer downstream purification steps and higher yields of enantiopure pharmaceutical intermediates.

Conversion Efficiency in Asymmetric Reduction

When evaluating halohydrins produced via asymmetric reduction, the choice of halogen heavily influences biocatalytic conversion. Reduction of 2-bromoacetophenone using TeSADH mutants yields (S)-2-bromo-1-phenylethanol with >99% conversion and >99% ee[1]. While the chloro analog (2-chloroacetophenone) also achieves high ee, the brominated substrate maintains near-quantitative conversion across multiple enzyme mutants, highlighting its robust processability.

Evidence DimensionConversion rate in asymmetric reduction
Target Compound Data>99% conversion, >99% ee
Comparator Or Baseline2-chloroacetophenone (variable conversion depending on mutant)
Quantified DifferenceConsistent >99% conversion for the bromo-substrate
ConditionsTeSADH mutants in Tris-HCl buffer (pH 7.0) at 50 °C

Near-quantitative conversion ensures reliable scale-up and minimizes unreacted starting material in biocatalytic manufacturing.

Processability in Aqueous Micellar Catalysis

For environmentally benign manufacturing, 2-bromo-1-phenylethanol can be efficiently processed via aqueous micellar catalysis. Asymmetric transfer hydrogenation of the precursor ketone in a two-phase system using hydrophobic metal-amido complexes yields 2-bromo-1-phenylethanol in 75% yield and 94% ee [1]. This demonstrates the compound's excellent compatibility with surfactant-enhanced, solvent-free reduction protocols.

Evidence DimensionYield and ee in aqueous transfer hydrogenation
Target Compound Data75% yield, 94% ee
Comparator Or BaselineStandard organic solvent reduction
Quantified DifferenceHigh enantioselectivity (94% ee) achieved entirely in aqueous media
ConditionsHydrophobic metal-amido catalyst with aqueous micelles

Compatibility with aqueous micellar systems allows buyers to implement greener, solvent-free synthetic routes without sacrificing enantiopurity.

Catalytic Turnover via Leaving Group Kinetics

The reactivity of the halohydrin is dictated by its leaving group kinetics. Pre-steady-state kinetic analyses of halohydrin dehalogenase (HheC) reveal that for brominated substrates, the rapid formation of the product ternary complex (380 s^-1) and subsequent bromide release (21 s^-1) drive the reaction forward [1]. This underscores the high catalytic turnover achievable with bromohydrins compared to less reactive halides, streamlining enzymatic epoxidation.

Evidence DimensionRate of ternary complex formation and halide release
Target Compound DataTernary complex formation at 380 s^-1; bromide release at 21 s^-1
Comparator Or BaselineLess reactive halohydrins (e.g., chlorides)
Quantified DifferenceHigh turnover rates driven by superior bromide leaving group kinetics
ConditionsHheC from Agrobacterium radiobacter AD1

Faster kinetic turnover reduces required enzyme loading and shortens reaction times in biocatalytic reactors.

Regioselective Synthesis of Beta-Amino Alcohols

Due to its primary bromide, 2-bromo-1-phenylethanol is the preferred precursor for synthesizing beta-amino alcohols via direct SN2 amination. This avoids the regioisomer mixtures commonly encountered when using styrene oxide, making it ideal for the procurement of intermediates for beta-adrenergic blockers and other APIs[1].

Biocatalytic Production of Chiral Epoxides

Leveraging its high compatibility with halohydrin dehalogenases, this compound is utilized in the enantioselective synthesis of chiral terminal epoxides. The rapid bromide release kinetics allow for efficient enzymatic ring-closure, providing a greener alternative to traditional chemical epoxidation [2].

Surfactant-Enhanced Green Chemistry Workflows

The compound's processability in aqueous micellar systems makes it highly suitable for environmentally benign manufacturing. It can be synthesized or further functionalized in water using surfactants, eliminating the need for harsh organic solvents during transfer hydrogenation or substitution reactions [3].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2425-28-7

Dates

Last modified: 08-15-2023

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